REACTION_CXSMILES
|
[Br:1][C:2]1[CH2:11][CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]=1[CH:12]=[O:13].C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]=1[CH:12]=[O:13]
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Name
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|
Quantity
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2.4 g
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Type
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reactant
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Smiles
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BrC1=C(C2=CC=CC=C2CC1)C=O
|
Name
|
|
Quantity
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2.2 g
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Type
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reactant
|
Smiles
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C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
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Name
|
|
Quantity
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50 mL
|
Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Each of the 2-bromo-3,4-dihydro-1-napthaldehyde derivatives were chromatographed on silica gel using
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Type
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ADDITION
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Details
|
a 3:1 mixture of hexanes
|
Type
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CUSTOM
|
Details
|
ethyl acetate as the eluent to give the 2-bromo-3,4-dihydro-1-napthaldehydes in an 87% yield
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Type
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FILTRATION
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Details
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the mixture was subjected to filtration through a celite bed
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Type
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CUSTOM
|
Details
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the filtrate was evaporated to dryness
|
Type
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CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
was chromatographed on 75 g silica gel using
|
Type
|
ADDITION
|
Details
|
a 3:1 mixture of hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C2=CC=CC=C2C=C1)C=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |